1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
Description
1-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with an imidazole ring at the 2-position and an o-tolyl group attached via a urea linkage. Urea derivatives are of significant interest in medicinal chemistry due to their ability to engage in hydrogen bonding, which enhances target binding affinity. Its synthesis likely involves coupling reactions between amine and isocyanate precursors, analogous to methods described for related urea derivatives in .
Properties
IUPAC Name |
1-(2-imidazol-1-ylpyrimidin-5-yl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11-4-2-3-5-13(11)20-15(22)19-12-8-17-14(18-9-12)21-7-6-16-10-21/h2-10H,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIEEKDHWHBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of β-diketones with amidines.
Coupling Reaction: The imidazole and pyrimidine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the coupled product with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The imidazole and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a. Hydrazinecarboxamide Analogues ()
The compound in , (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, shares the imidazole moiety but replaces the urea group with a hydrazinecarboxamide functionality. Key differences include:
- Core Structure : ’s compound features a propylidene linker and benzodioxol substituent, whereas the target compound uses a pyrimidine core.
- Synthesis : confirms structure via single-crystal X-ray analysis, a method also applicable to the target compound for unambiguous confirmation (see Section 4) .
b. Pyrazolo-Pyrimidine Derivatives () Pyrazolo[3,4-d]pyrimidines and triazolopyrimidines (e.g., compounds 6–11 in ) differ in heterocyclic arrangement but share fused-ring systems. Notable contrasts include:
- Isomerization : highlights isomerization in triazolopyrimidines under varying conditions. The urea linkage in the target compound may confer greater stability against such rearrangements .
c. Urea Derivatives with Pyrazole Substituents ()
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (e.g., 5а-l) share the urea motif but incorporate pyrazole instead of imidazole-pyrimidine. Key distinctions:
- Substituent Effects : The hydroxymethyl group in ’s compounds increases hydrophilicity, whereas the o-tolyl group in the target compound enhances lipophilicity.
- Synthesis : Both classes employ amine-azide coupling (, Method A), but the target compound’s pyrimidine-imidazole core likely requires multistep functionalization .
Research Findings and Implications
- Structural Analysis : X-ray crystallography (SHELX/OLEX2, ) is critical for confirming configurations in imidazole-pyrimidine systems, as demonstrated in .
- Synthetic Flexibility : Urea derivatives (target compound, ) benefit from modular synthesis, enabling tailored substituent incorporation for optimized properties.
- Stability Considerations : The urea group’s rigidity may reduce isomerization risks compared to triazolopyrimidines (), favoring pharmaceutical development .
Biological Activity
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic organic compound that has attracted attention in various fields of scientific research due to its unique structural components, including an imidazole ring, a pyrimidine ring, and a tolyl group. This compound is being investigated for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing new therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-(2-imidazol-1-ylpyrimidin-5-yl)-3-(2-methylphenyl)urea |
| Molecular Formula | C15H14N6O |
| CAS Number | 1421528-01-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole and pyrimidine rings facilitate binding to these targets, potentially modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or alteration of signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related structures possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that the compound may also have potential as an antimicrobial agent.
Anticancer Properties
Additionally, studies have explored the anticancer potential of similar imidazole-containing compounds. For example, certain derivatives have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms often involve targeting key regulatory proteins involved in cell proliferation and survival pathways .
Case Study 1: Inhibition of PHGDH
A study focusing on inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism, evaluated compounds structurally related to this compound. The results indicated that these compounds exhibited dose-dependent inhibition of PHGDH with IC50 values in the low micromolar range (e.g., 14.1 µM), suggesting their potential as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested for their antimicrobial efficacy against various pathogens. The results demonstrated that certain derivatives exhibited significant bactericidal activity, leading to complete death of S. aureus and E. coli within eight hours at specific concentrations . This highlights the compound's potential application in treating bacterial infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on similar compounds have revealed critical insights into how modifications in the chemical structure can enhance biological activity. For instance, substituents on the aromatic rings significantly influence the potency against specific biological targets .
| Modification | Impact on Activity |
|---|---|
| Addition of halogens | Increased potency against bacterial strains |
| Alteration of side chains | Enhanced selectivity toward cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
